
2,2,4,5,5-Pentamethylimidazolidin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is a stable nitroxyl radical compound with the molecular formula C8H15N2O2. This compound is known for its unique structural properties and its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation of α-(hydroxylamino)-2-methylpropanal with acetone in the presence of ammonia. This reaction forms 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl as the first stable member of the nitroxyl radicals derived from 3-imidazoline.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes controlling temperature, pressure, and the concentration of reactants to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl is used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species.
Biology: In biological research, this compound is employed to investigate oxidative stress and its effects on cellular components. It helps in understanding the mechanisms of aging and various diseases.
Medicine: In the medical field, 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl is used as a therapeutic agent to modulate oxidative stress and inflammation
Industry: In industry, this compound is utilized as an antioxidant in various products, including polymers and lubricants, to prevent oxidative degradation.
Wirkmechanismus
The compound exerts its effects through its ability to act as a radical scavenger. It interacts with free radicals and reactive oxygen species, neutralizing their harmful effects. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL)
Uniqueness: 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is unique due to its specific structural features and its stability as a nitroxyl radical. It offers distinct advantages in terms of reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
39753-74-7 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1-hydroxy-2,2,4,5,5-pentamethylimidazolidine |
InChI |
InChI=1S/C8H18N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h6,9,11H,1-5H3 |
InChI-Schlüssel |
AOBYDSYFLKAGGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(C(N1)(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


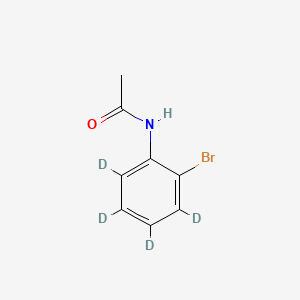
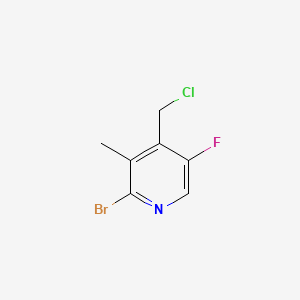
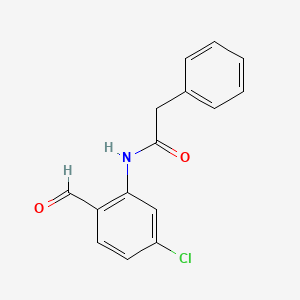
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)

![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)
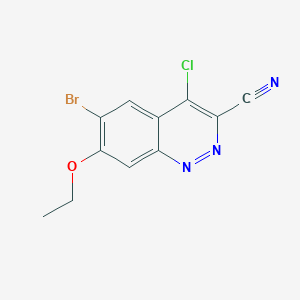
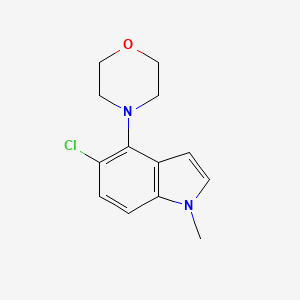
![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)
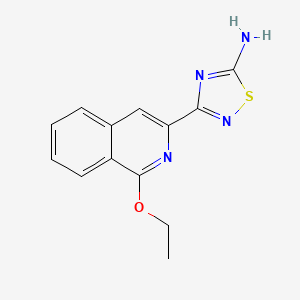
![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)
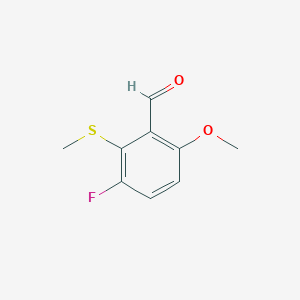
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B15360502.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)
